L-646462 vs. Haloperidol, Metoclopramide, and Domperidone: Quantifying Superior Peripheral Dopamine Receptor Selectivity
L-646462 exhibits a high degree of selectivity for peripheral dopamine receptors, quantified by the central/peripheral activity ratio derived from prolactin (peripheral) and homovanillic acid (central) measurements in rats. The central/peripheral ratio for L-646462 is 143. This is compared to haloperidol (1.4), metoclopramide (9.4), and domperidone (1305) [1].
| Evidence Dimension | Central/Peripheral Activity Ratio (Dopamine) |
|---|---|
| Target Compound Data | 143 |
| Comparator Or Baseline | Haloperidol: 1.4; Metoclopramide: 9.4; Domperidone: 1305 |
| Quantified Difference | L-646462 ratio is 102x haloperidol, 15.2x metoclopramide, 0.11x domperidone. |
| Conditions | Rat model: serum prolactin elevation (peripheral) vs. striatal homovanillic acid elevation (central). |
Why This Matters
This metric defines the experimental utility: L-646462 provides strong peripheral blockade with significantly less CNS penetration than haloperidol or metoclopramide, but it is not as completely peripherally restricted as domperidone, offering a distinct middle-ground for mechanistic studies.
- [1] Williams M, et al. L-646,462, a cyproheptadine-related antagonist of dopamine and serotonin with selectivity for peripheral systems. J Pharmacol Exp Ther. 1984;229(3):775-781. PMID: 6547178. View Source
